N-{[1-(2-chloro-4-nitrophenyl)-1H-pyrrol-2-yl]carbonyl}-N'-phenylsulfamide
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Overview
Description
N-{[1-(2-chloro-4-nitrophenyl)-1H-pyrrol-2-yl]carbonyl}-N’-phenylsulfamide is a complex organic compound characterized by its unique structure, which includes a pyrrole ring substituted with a 2-chloro-4-nitrophenyl group and a phenylsulfamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{[1-(2-chloro-4-nitrophenyl)-1H-pyrrol-2-yl]carbonyl}-N’-phenylsulfamide typically involves multiple steps:
Formation of the Pyrrole Ring: The pyrrole ring can be synthesized via the Paal-Knorr synthesis, where a 1,4-dicarbonyl compound reacts with ammonia or a primary amine under acidic conditions.
Substitution with 2-chloro-4-nitrophenyl Group: The pyrrole ring is then functionalized with a 2-chloro-4-nitrophenyl group through a nucleophilic aromatic substitution reaction. This step often requires a strong base such as sodium hydride (NaH) and a polar aprotic solvent like dimethylformamide (DMF).
Introduction of the Phenylsulfamide Moiety: The final step involves the reaction of the substituted pyrrole with phenylsulfamide. This can be achieved through a coupling reaction using reagents like N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors to improve reaction efficiency and scalability, as well as advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the pyrrole ring, leading to the formation of pyrrole-2,5-diones.
Reduction: The nitro group in the 2-chloro-4-nitrophenyl moiety can be reduced to an amino group using reducing agents like palladium on carbon (Pd/C) and hydrogen gas.
Substitution: The chloro group can be substituted with various nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic medium.
Reduction: Palladium on carbon (Pd/C) with hydrogen gas or tin(II) chloride (SnCl₂) in hydrochloric acid.
Substitution: Sodium hydride (NaH) in dimethylformamide (DMF) for nucleophilic aromatic substitution.
Major Products
Oxidation: Pyrrole-2,5-diones.
Reduction: 2-amino-4-chlorophenyl derivatives.
Substitution: Various substituted phenyl derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, N-{[1-(2-chloro-4-nitrophenyl)-1H-pyrrol-2-yl]carbonyl}-N’-phenylsulfamide is used as a building block for the synthesis of more complex molecules
Biology and Medicine
In biological and medicinal research, this compound is investigated for its potential as a pharmacophore. The presence of both nitro and sulfamide groups suggests it could interact with various biological targets, making it a candidate for drug development, particularly in the areas of anti-inflammatory and anticancer therapies.
Industry
In industry, this compound could be used in the development of advanced materials, such as polymers and coatings, due to its stability and reactivity. Its ability to undergo various chemical transformations makes it a versatile intermediate in the synthesis of high-performance materials.
Mechanism of Action
The mechanism of action of N-{[1-(2-chloro-4-nitrophenyl)-1H-pyrrol-2-yl]carbonyl}-N’-phenylsulfamide involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to cytotoxic effects. The sulfamide moiety can form hydrogen bonds with biological macromolecules, influencing their function and activity.
Comparison with Similar Compounds
Similar Compounds
- **N-{[1-(2-chloro-4-nitrophenyl)-1H-pyrrol-2-yl]carbonyl}-N’-methylsulfamide
- **N-{[1-(2-chloro-4-nitrophenyl)-1H-pyrrol-2-yl]carbonyl}-N’-ethylsulfamide
- **N-{[1-(2-chloro-4-nitrophenyl)-1H-pyrrol-2-yl]carbonyl}-N’-propylsulfamide
Uniqueness
Compared to its analogs, N-{[1-(2-chloro-4-nitrophenyl)-1H-pyrrol-2-yl]carbonyl}-N’-phenylsulfamide is unique due to the presence of the phenyl group, which can enhance its interaction with aromatic amino acids in proteins, potentially increasing its biological activity. The combination of the nitro and sulfamide groups also provides a unique set of chemical properties that can be exploited in various applications.
This detailed overview should give you a comprehensive understanding of N-{[1-(2-chloro-4-nitrophenyl)-1H-pyrrol-2-yl]carbonyl}-N’-phenylsulfamide, its synthesis, reactions, applications, and how it compares to similar compounds
Properties
IUPAC Name |
1-(2-chloro-4-nitrophenyl)-N-(phenylsulfamoyl)pyrrole-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13ClN4O5S/c18-14-11-13(22(24)25)8-9-15(14)21-10-4-7-16(21)17(23)20-28(26,27)19-12-5-2-1-3-6-12/h1-11,19H,(H,20,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HWEJASKVTFKBOT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NS(=O)(=O)NC(=O)C2=CC=CN2C3=C(C=C(C=C3)[N+](=O)[O-])Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13ClN4O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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